N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
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Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Studies
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide derivatives have been synthesized and characterized for their potential in antimicrobial applications. Studies have shown that these compounds possess considerable antibacterial activity, indicating their relevance in the development of new antimicrobial agents. This is particularly significant in the face of growing antibiotic resistance, highlighting the importance of such compounds in medical research and drug development (Patel & Agravat, 2009; Desai et al., 2016).
Role in Learning and Memory Enhancement
Investigations into the effects of similar benzenesulfonamide derivatives on cognitive functions have shown promising results. Specifically, certain compounds within this chemical family have demonstrated significant facilitation of learning and memory in animal models. This suggests potential therapeutic applications for cognitive impairments and neurological conditions, offering a pathway for future research into novel treatments for disorders such as Alzheimer's disease (Li Ming-zhu, 2012).
Anticonvulsant Properties
Benzenesulfonamide derivatives have also been studied for their anticonvulsant properties, with some compounds showing effective seizure protection in animal models. These findings are critical for the development of new anticonvulsant medications, especially given the need for drugs with fewer side effects and greater efficacy in epilepsy management (Mishra et al., 2017).
Photophysicochemical Applications
Research into the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units has opened new avenues in the field of photocatalytic applications. These studies are crucial for understanding the potential of such compounds in environmental remediation and their role as photosensitizers in various industrial processes (Öncül et al., 2021).
Metabolic Syndrome Treatment
Derivatives of this compound have been explored for their potential in treating metabolic syndrome. This multifactorial disorder, which increases the risk of cardiovascular diseases and diabetes, could benefit from the insulin-sensitizing properties of these compounds. Such research is crucial for developing safer alternatives to existing medications with adverse side effects (Deka et al., 2013).
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-31-22-11-9-21(10-12-22)27-14-16-28(17-15-27)24(20-6-5-13-25-18-20)19-26-32(29,30)23-7-3-2-4-8-23/h2-13,18,24,26H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQWZLBVDRSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.